Ethyl Linoleate-d5
Description
Ethyl Linoleate-d5 (C${20}$H${31}$D$5$O$2$) is a deuterium-labeled analog of ethyl linoleate, a fatty acid ester derived from linoleic acid (an essential omega-6 polyunsaturated fatty acid) and ethanol. It is widely utilized as a stable isotope-labeled internal standard in lipidomics, metabolomics, and pharmacokinetic studies due to its structural and chemical similarity to endogenous linoleate esters. The incorporation of five deuterium atoms (D5) at specific positions (e.g., terminal methyl groups or ethyl chain) minimizes isotopic interference in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, ensuring high precision in quantification .
Properties
CAS No. |
1331665-14-5 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
313.537 |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i2D3,4D2 |
InChI Key |
FMMOOAYVCKXGMF-ZISYHAQWSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC |
Synonyms |
(9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5; (Z,Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5; Linoleic Acid Ethyl Ester-d5; Ethyl (Z,Z)-9,12-Octadecadienoate-d5; Ethyl cis,cis-9,12-Octadecadienoate-d5; Ethyl Linolate-d5; Mandenol-d5; Nikkol VF- |
Origin of Product |
United States |
Preparation Methods
Esterification of Deuterated Linoleic Acid
Esterification involves reacting deuterated linoleic acid (-18:2n-6) with ethanol under acidic or enzymatic conditions. This method is favored for its straightforward approach:
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Reagents :
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Procedure :
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Yield Optimization :
Enzymatic Transesterification
This method, detailed in patent EP3517619A1, utilizes lipases to exchange acyl groups between triglycerides and ethyl esters:
Reaction Scheme
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Conditions :
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Advantages :
Purification Techniques
Solid-Phase Extraction (SPE)
Post-synthesis impurities (e.g., triglycerides, diglycerides) are removed using SPE:
Short-Path Distillation
High-purity this compound is isolated via distillation:
| Parameter | Value |
|---|---|
| Temperature | 220–245°C |
| Vacuum | 1–3 mmbar |
| Reflux Ratio | 1:1 to 3:1 |
| Column Stages | ≤15 |
This process removes triglycerides and diglycerides, yielding >99% pure this compound.
Analytical Validation
Gas Chromatography–Mass Spectrometry (GC-MS)
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Derivatization :
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Conditions :
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Quantification :
High-Resolution Mass Spectrometry (HRMS)
Orbitrap-based HRMS resolves and isotopomers, enabling precise detection of deuterium incorporation:
Research Applications
Chemical Reactions Analysis
Ethyl Linoleate-d5 undergoes various chemical reactions, including:
Oxidation: This compound can undergo auto-oxidation in the presence of catalysts such as manganese (II) acetylacetonate. This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated esters using hydrogenation reactions.
Substitution: this compound can participate in substitution reactions where the ethyl group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen gas, and catalysts such as palladium or manganese complexes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl Linoleate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: Employed in studies involving lipidomics to understand the role of fatty acids in biological systems.
Medicine: Investigated for its potential anti-inflammatory and anti-proliferative properties.
Industry: Utilized in the production of alkyd resins and as a drying agent in paints.
Mechanism of Action
The mechanism of action of Ethyl Linoleate-d5 involves its incorporation into lipid membranes and subsequent participation in metabolic pathways. It can modulate the activity of enzymes involved in lipid metabolism, such as cyclooxygenase and lipoxygenase . These enzymes convert this compound into bioactive metabolites that can exert anti-inflammatory and anti-proliferative effects. The compound also influences signaling pathways by interacting with specific receptors and transcription factors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Linoleate-d5 belongs to the deuterated ethyl ester family. Its closest analogs include Ethyl Palmitate-d5, Ethyl Oleate-d5, and Ethyl Stearate-d5, which differ in fatty acid chain length, saturation, and deuterium labeling patterns. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Contrasts :
Chain Length and Saturation: this compound (C18:2) has two double bonds, making it more susceptible to oxidation than saturated analogs like Ethyl Palmitate-d5 (C16:0) or Ethyl Stearate-d5 (C18:0) . Ethyl Oleate-d5 (C18:1) shares a similar chain length but lacks the second double bond, reducing its reactivity compared to this compound .
Deuterium Labeling: this compound typically incorporates deuterium at the ethyl group (e.g., -OCD$2$CD$3$), whereas Ethyl Palmitate-d5 labels terminal methyl groups . This affects fragmentation patterns in MS, with this compound showing distinct m/z peaks at 313.53 (M+) .
Analytical Utility: this compound is preferred in studies requiring differentiation between endogenous and exogenous lipids due to its low natural abundance of deuterium . Ethyl Palmitate-d5 and Ethyl Stearate-d5 are more suited for industrial applications (e.g., quantifying saturated fats in food matrices) .
Notes on Discrepancies and Limitations
- CAS Number Variability: The dual CAS numbers for this compound (1331665-14-5 vs. 1169764-57-1) likely reflect differences in deuterium positioning or supplier-specific synthesis protocols .
- Commercial Availability: this compound is primarily sold as a research-grade standard (e.g., Larodan, Santa Cruz Biotechnology), while analogs like Ethyl Palmitate-d5 are available in industrial quantities .
Q & A
Q. How is Ethyl Linoleate-d5 synthesized and characterized for research applications?
this compound is synthesized via acid-catalyzed esterification of deuterated linoleic acid with ethanol under reflux conditions. Purification involves urea complexation (to separate saturated and unsaturated esters) and molecular distillation to isolate the compound based on boiling points. Characterization employs nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium labeling and gas chromatography-mass spectrometry (GC-MS) to verify purity (>95%). Key spectral markers include the absence of proton signals at the deuterated positions (C-17, C-18) in -NMR and molecular ion peaks at m/z 313.53 in MS .
Q. What are the primary analytical applications of this compound in lipid metabolism studies?
This compound serves as an internal standard in quantitative lipidomics to track linoleate metabolism pathways. For example, in LC-MS/MS workflows, it corrects for matrix effects and ion suppression during the analysis of oxidized lipid derivatives (e.g., hydroperoxides). Its deuterium labeling ensures minimal interference with endogenous linoleate signals, enabling precise quantification in biological samples such as plasma or cell lysates .
Q. How does the solubility profile of this compound influence experimental design?
As a lipophilic compound, this compound is soluble in organic solvents (e.g., chloroform, hexane) but insoluble in water. This necessitates the use of solvent carriers (e.g., dimethyl sulfoxide, DMSO) for cellular uptake studies. Researchers must optimize solvent concentrations (<0.1% v/v) to avoid cytotoxicity in in vitro models .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound impact its reactivity in oxidation studies?
Deuterium at C-17 and C-18 reduces the rate of hydrogen abstraction during auto-oxidation, leading to slower hydroperoxide formation compared to non-deuterated ethyl linoleate. Kinetic studies using manganese (II) acetylacetonate as a catalyst show a 1.2–1.5× lower oxidation rate for the deuterated form. This isotopic effect must be accounted for when modeling lipid peroxidation kinetics in tracer experiments .
Q. What methodological challenges arise when reconciling conflicting data from NMR and MS analyses of this compound metabolites?
Discrepancies often stem from differential ionization efficiencies in MS (e.g., lower sensitivity for deuterated hydroperoxides) versus NMR’s inability to resolve structurally similar metabolites. To address this, researchers should:
Q. How can this compound be used to investigate enzyme-substrate selectivity in lipid-modifying enzymes?
Competitive inhibition assays with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes reveal that deuterium labeling alters binding affinity due to increased bond strength (C-D vs. C-H). For instance, values for this compound are 15–20% higher than non-deuterated analogs in COX-2 assays. Researchers should pair these assays with molecular docking simulations to map isotopic effects on active-site interactions .
Q. What strategies optimize the use of this compound in in vivo tracer studies to minimize isotopic dilution?
- Administer the compound via intraperitoneal injection in lipid emulsions to enhance bioavailability.
- Use kinetic modeling (e.g., compartmental analysis) to correct for deuterium exchange with body water.
- Combine with -labeled tracers to distinguish isotopic dilution from metabolic turnover .
Methodological Guidelines
- Experimental Design : Use factorial designs to test interactions between isotopic labeling and environmental factors (e.g., oxygen tension in oxidation studies) .
- Data Interpretation : Apply isotope-ratio mass spectrometry (IRMS) to quantify -enrichment in metabolic products .
- Ethical Compliance : Ensure deuterated compounds are handled under institutional biosafety guidelines to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
